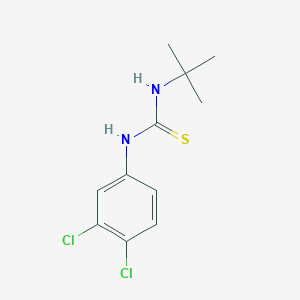
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CFM-2 belongs to the class of benzamide derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In animal studies, 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to reduce inflammation, pain, and fever. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has also been shown to inhibit the growth of cancer cells and to protect against neuronal damage in models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide in lab experiments is its relatively low toxicity. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to have a low acute toxicity in animal studies. However, one limitation of using 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. One area of interest is its potential as a treatment for cancer. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been shown to protect against neuronal damage in animal models of these diseases, and further studies are needed to explore its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide and to explore its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
合成方法
The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzoic acid in the presence of thionyl chloride and N,N-dimethylformamide. The resulting product is then treated with 3-chloroacetyl chloride in the presence of triethylamine to yield 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-20-13-5-2-8(6-11(13)16)14(19)18-9-3-4-12(17)10(15)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMQIIKWKVRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)


![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)



![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)
![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)